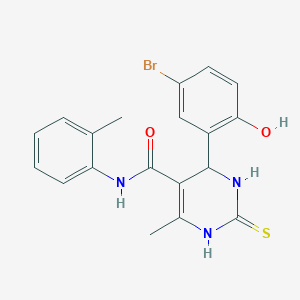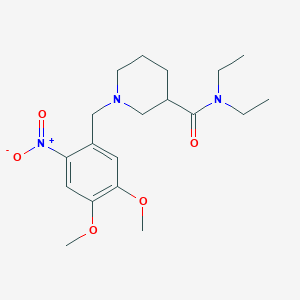![molecular formula C20H19ClN2O2 B5226989 N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide CAS No. 5923-95-5](/img/structure/B5226989.png)
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide
説明
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide, also known as CQ, is a synthetic compound that has been widely used in scientific research due to its various biological activities. CQ is a member of the 4-aminoquinoline family of compounds, which have been used as antimalarials for decades. However,
作用機序
The mechanism of action of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide is complex and varies depending on the biological activity being studied. In cancer research, N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which are required for the degradation of cellular components. This inhibition leads to the accumulation of damaged proteins and organelles, ultimately leading to cell death.
In virology research, N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide also interferes with the glycosylation of viral proteins, which is necessary for viral assembly and release.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have several biochemical and physiological effects, including inhibition of autophagy, inhibition of viral replication, and anti-inflammatory effects. Inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. Inhibition of viral replication can prevent the spread of viral infections. Anti-inflammatory effects can reduce inflammation and pain associated with autoimmune diseases.
実験室実験の利点と制限
The advantages of using N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments include its well-established synthesis method, its ability to inhibit autophagy and viral replication, and its anti-inflammatory effects. The limitations of using N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments include its potential toxicity, the need for careful dosing, and the potential for off-target effects.
将来の方向性
For research on N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide include further investigation of its antitumor, antiviral, and anti-inflammatory effects, as well as the development of more selective and less toxic derivatives of the compound. Additionally, the potential use of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in combination therapy with other drugs should be explored, as well as its potential as a therapeutic agent for autoimmune diseases.
合成法
The synthesis of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide involves several steps, including the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline, followed by reduction and acylation. The final product is obtained through recrystallization and purification. The synthesis of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been well-established, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been found to have several biological activities, including antitumor, antiviral, and anti-inflammatory effects. In cancer research, N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to inhibit autophagy, a process by which cells break down and recycle their own components. This inhibition can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
In virology research, N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been used as an antiviral agent against several viruses, including HIV, SARS-CoV-2, and Zika virus. N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been shown to have anti-inflammatory effects, making it a potential therapy for autoimmune diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-4-17(24)23-18(14-6-9-15(21)10-7-14)16-11-8-13-5-3-12-22-19(13)20(16)25/h3,5-12,18,25H,2,4H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUBRRFSCEXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386917, DTXSID20863654 | |
| Record name | GNF-Pf-3257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5923-95-5 | |
| Record name | GNF-Pf-3257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5226908.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5226912.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5226920.png)
![1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226921.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![(2R*,6S*)-4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5226949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)


![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)